
2,6-Dibromo-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-phenylpyridine is an organic compound belonging to the class of brominated pyridines It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a phenyl group at the 4 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-phenylpyridine typically involves the bromination of 4-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques like recrystallization and chromatography further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-4-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Reduction Reactions: Pd/C and hydrogen gas at room temperature or slightly elevated temperatures.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Reduced pyridine derivatives with hydrogen replacing the bromine atoms .
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Research explores its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atoms and phenyl group contribute to its binding affinity and specificity towards molecular targets. The exact pathways involved vary based on the biological system and the intended therapeutic effect .
Comparación Con Compuestos Similares
2,6-Dibromo-4-methylpyridine: Similar structure but with a methyl group instead of a phenyl group.
2,6-Dibromo-4-chloropyridine: Contains a chlorine atom at the 4 position instead of a phenyl group.
2,6-Dibromo-4-nitropyridine: Features a nitro group at the 4 position.
Uniqueness: 2,6-Dibromo-4-phenylpyridine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive compounds .
Propiedades
Número CAS |
337917-94-9 |
|---|---|
Fórmula molecular |
C11H7Br2N |
Peso molecular |
312.99 g/mol |
Nombre IUPAC |
2,6-dibromo-4-phenylpyridine |
InChI |
InChI=1S/C11H7Br2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
LMFFGAUQSWOBOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


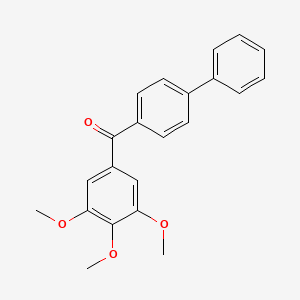

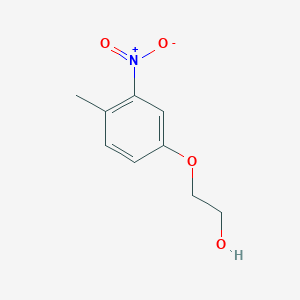
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
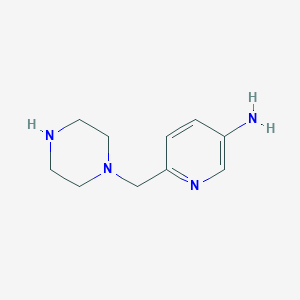
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
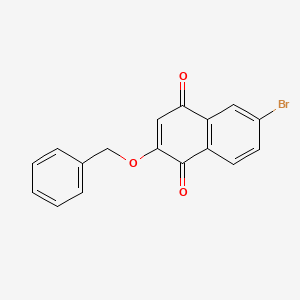
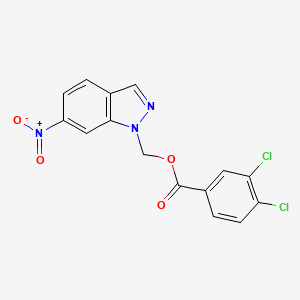
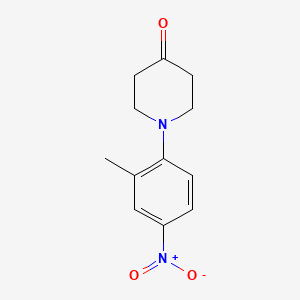
![1-(4-bromophenylsulfonyl)-6-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one](/img/structure/B13985907.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

